molecular formula C8H10IN B12124248 N-Ethyl-4-iodoaniline CAS No. 68254-65-9

N-Ethyl-4-iodoaniline

Cat. No.: B12124248
CAS No.: 68254-65-9
M. Wt: 247.08 g/mol
InChI Key: PXNMEMVYTRYCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-4-iodoaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-4-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-ethyl aniline. This can be achieved by reacting N-ethyl aniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-ethyl-4-azidoaniline or N-ethyl-4-cyanoaniline.

    Oxidation Reactions: Products include N-ethyl-4-iodoquinone.

    Reduction Reactions: Products include N-ethyl-4-aminobenzene.

Scientific Research Applications

N-Ethyl-4-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-iodoaniline involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ethyl group on the nitrogen atom can affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromo and chloro counterparts. The ethyl group also provides different steric and electronic effects compared to the methyl group .

Properties

CAS No.

68254-65-9

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

N-ethyl-4-iodoaniline

InChI

InChI=1S/C8H10IN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3

InChI Key

PXNMEMVYTRYCNH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.